molecular formula C12H13NO2 B1463701 3-(5-methyl-1H-indol-1-yl)propanoic acid CAS No. 18108-86-6

3-(5-methyl-1H-indol-1-yl)propanoic acid

Cat. No.: B1463701
CAS No.: 18108-86-6
M. Wt: 203.24 g/mol
InChI Key: LUGRUQKMQDKPLR-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-indol-1-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with a methyl group at the 5-position and a propanoic acid chain at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-indol-1-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. For instance, the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) has been reported to provide good yields of indole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various hydrogenated indole compounds.

Scientific Research Applications

3-(5-methyl-1H-indol-1-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets. Indole derivatives often bind to multiple receptors with high affinity, influencing biological pathways such as signal transduction and gene expression . The specific pathways and targets depend on the functional groups attached to the indole ring and their interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1H-indol-1-yl)propanoic acid is unique due to the presence of a methyl group at the 5-position of the indole ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific receptors and alter its pharmacokinetic properties.

Properties

IUPAC Name

3-(5-methylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGRUQKMQDKPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679892
Record name 3-(5-Methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-86-6
Record name 3-(5-Methyl-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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